2-Benzamido-3-methoxy-3-oxopropyl benzoate
Description
2-Benzamido-3-methoxy-3-oxopropyl benzoate (B1203000) is a bespoke chemical entity that, by its nomenclature, suggests a derivative of an amino acid, likely a protected form of a serine methyl ester. Its structure integrates a benzamide (B126) group, a methyl ester, and a benzoate ester, creating a molecule with multiple reactive centers and stereogenic potential.
The chemical behavior of 2-Benzamido-3-methoxy-3-oxopropyl benzoate is fundamentally governed by the interplay of its amide and ester functionalities. The benzamide group, formed from the acylation of an amine with a benzoyl group, introduces a planar and rigidifying element to the molecule. This amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
The molecule contains two distinct ester groups: a methyl ester and a benzoate ester. Esters are pivotal in organic chemistry, known for their roles as protecting groups, intermediates, and precursors to other functional groups. The methyl ester is susceptible to saponification, while the benzoate ester, attached to what is likely a hydroxyl group of the parent amino acid structure, can also be cleaved through hydrolysis. The relative reactivity of these two esters would be a key consideration in any synthetic manipulation of the molecule.
Compounds with structures analogous to this compound, particularly N-acyl amino acid esters, are of considerable interest in modern organic synthesis. scielo.org.mx They serve as chiral building blocks for the construction of more complex molecules, including peptides, peptidomimetics, and natural products. nbinno.com The benzoyl and benzoate groups can function as protecting groups, shielding the amine and hydroxyl functionalities, respectively, from unwanted reactions while other parts of a molecule are being modified. nbinno.comrsc.org
The synthesis of N-benzoyl amino esters typically involves the reaction of an amino acid methyl ester with a benzoic acid derivative, often using a peptide coupling reagent. scielo.org.mxscielo.org.mx The strategic introduction and subsequent removal of these protecting groups are crucial steps in multi-step synthetic pathways. nbinno.com
Given the limited direct research on this specific compound, its research trajectories can be inferred from studies on similar molecules. A primary area of investigation would be its utility as a synthetic intermediate. Research would likely focus on the selective manipulation of its ester groups and the further elaboration of the molecular scaffold. For instance, its use in palladium-catalyzed cross-coupling reactions or as a precursor in the synthesis of heterocyclic compounds could be explored.
Another potential research avenue is in the field of medicinal chemistry. N-benzoyl amino acid derivatives have been investigated for a range of biological activities. scielo.org.mx Therefore, this compound could be synthesized as part of a library of compounds to be screened for potential therapeutic properties.
Below is a table summarizing the key structural features and their implications for research:
| Feature | Chemical Class | Implication in Research |
| Benzamide | Amide | Provides structural rigidity; serves as a stable protecting group for the amine. |
| Methyl Ester | Ester | A reactive site for hydrolysis or conversion to other functional groups. |
| Benzoate Ester | Ester | Acts as a protecting group for a hydroxyl functional group; its cleavage can unmask a reactive site. |
| Chiral Center | Amino Acid Derivative | Allows for the synthesis of enantiomerically pure target molecules. |
Further research into this compound would likely begin with establishing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques. This would pave the way for exploring its reactivity and potential applications as a building block in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2-benzamido-3-methoxy-3-oxopropyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-18(22)15(19-16(20)13-8-4-2-5-9-13)12-24-17(21)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDRCWVRHYLORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676995 | |
| Record name | 2-Benzamido-3-methoxy-3-oxopropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239450-42-0 | |
| Record name | 2-Benzamido-3-methoxy-3-oxopropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Benzamido 3 Methoxy 3 Oxopropyl Benzoate
Refined Esterification and Amidation Protocols
The core synthesis of 2-Benzamido-3-methoxy-3-oxopropyl benzoate (B1203000) hinges on the sequential or convergent formation of an ester at the carboxylic acid, an amide at the amino group, and a second ester at the hydroxyl group of a DL-serine precursor.
Preparation via Esterification of DL-Serine Derivatives
The initial step in the synthesis typically involves the esterification of the carboxylic acid moiety of DL-serine to produce methyl 2-amino-3-hydroxypropanoate. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in methanol (B129727). This reagent converts the carboxylic acid to an acyl chloride in situ, which is then readily esterified by the methanol solvent. This process is generally high-yielding and provides the methyl ester hydrochloride salt, which can be neutralized in a subsequent step.
A typical laboratory procedure involves suspending DL-serine in methanol, followed by the slow addition of thionyl chloride at a reduced temperature (e.g., 0-10 °C). The reaction mixture is then allowed to warm to a moderate temperature (e.g., 35-40 °C) and stirred for an extended period to ensure complete conversion. The product, L-serine methyl ester hydrochloride, can then be isolated by crystallization.
| Reactants | Reagents | Solvent | Conditions | Product | Typical Yield |
| DL-Serine | Thionyl Chloride | Methanol | 0-10 °C to 35-40 °C, 24-48 h | Methyl 2-amino-3-hydroxypropanoate hydrochloride | >90% |
Amidation Reactions for Benzamido Group Installation
With the methyl ester of serine in hand, the next key transformation is the installation of the benzamido group via amidation of the primary amine. The Schotten-Baumann reaction is a widely utilized method for this purpose. This reaction typically involves the use of benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), to acylate the amine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The reaction is often carried out in a two-phase system (e.g., dichloromethane (B109758) and water) to facilitate the separation of the product from the aqueous base and byproducts. The choice of base and solvent can be critical in optimizing the yield and preventing side reactions, such as hydrolysis of the ester group.
| Substrate | Acylating Agent | Base | Solvent | Product |
| Methyl 2-amino-3-hydroxypropanoate | Benzoyl Chloride | Sodium Hydroxide or Pyridine | Dichloromethane/Water | Methyl 2-benzamido-3-hydroxypropanoate |
Following the N-benzoylation, the final step is the esterification of the hydroxyl group with a second molecule of benzoyl chloride to yield the target compound, 2-Benzamido-3-methoxy-3-oxopropyl benzoate. This O-benzoylation can be achieved under similar conditions to the N-benzoylation, often requiring a catalyst to enhance the reactivity of the less nucleophilic hydroxyl group.
Catalyst Systems for Enhanced Reaction Efficiency
To improve the efficiency and selectivity of the esterification and amidation steps, various catalyst systems can be employed. For the O-benzoylation of the N-protected serine methyl ester, Lewis acids or organocatalysts can be utilized. For instance, tin(II) chloride (SnCl₂) has been used to catalyze selective benzoylation reactions.
In the context of amidation, coupling reagents common in peptide synthesis can also be employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-Dimethylaminopyridine (DMAP) can facilitate the formation of the amide bond between benzoic acid and the serine methyl ester under mild conditions. This approach avoids the use of acyl chlorides and the generation of acidic byproducts.
More advanced catalytic systems for selective benzoylation include the use of transition metal catalysts. For example, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been reported to catalyze the selective benzoylation of hydroxyl groups in the presence of other functional groups.
| Transformation | Catalyst/Reagent | Key Features |
| O-Benzoylation | SnCl₂, DMAP | Mild reaction conditions, improved selectivity for hydroxyl group. |
| Amidation | EDC/DMAP | Avoids acyl chlorides, mild conditions, suitable for sensitive substrates. |
| Selective Benzoylation | Fe(acac)₃ | Catalytic amounts, mild conditions, potential for high regioselectivity. |
Functional Group Interconversions and Strategic Modifications
Once this compound is synthesized, its functional groups can be strategically modified to generate a library of related compounds. These transformations can include reactions at the ester or amide moieties, or derivatization involving the carbon backbone.
Condensation Reactions with Hydrazines for Hydrazone Derivative Formation
The ester group of this compound can potentially react with hydrazine (B178648) or its derivatives to form hydrazides. This reaction, known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate. The resulting N-benzoyl-O-benzoyl-DL-serine hydrazide would contain a reactive hydrazide moiety, which can then undergo condensation reactions with aldehydes or ketones to form hydrazone derivatives.
While specific studies on this compound are not prevalent, the reaction of N-acyl homoserine lactones (which also contain an ester and an amide) with hydrazine derivatives has been shown to proceed via selective transamidation under physiologically relevant conditions. This suggests that the ester in the target molecule could be a viable site for reaction with hydrazines.
Cyclization Reactions for Heterocyclic Scaffolds
The structure of this compound, containing amide and ester functionalities on adjacent carbons, presents opportunities for intramolecular cyclization to form various heterocyclic scaffolds. For instance, treatment with a suitable base could potentially induce cyclization to form an oxazoline (B21484) derivative, a common heterocyclic motif derived from serine.
Furthermore, derivatives of N-benzoyl-serine have been utilized in stereoselective iodocyclization reactions to produce analogues of important bioactive molecules. While these examples may not directly involve this compound, they highlight the potential of N-acyl serine derivatives to serve as precursors for complex heterocyclic systems. The specific conditions for such cyclizations would depend on the desired heterocyclic ring system and would likely involve the strategic activation of one of the functional groups.
Palladium-catalyzed Carbonylative Cyclization to Isoindolinone Derivatives
There is no available scientific literature detailing the use of this compound as a substrate in palladium-catalyzed carbonylative cyclization reactions to form isoindolinone derivatives. While palladium-catalyzed carbonylative cyclization is a well-established method for the synthesis of various heterocyclic compounds, including isoindolinones from precursors like o-halobenzoates and primary amines, its specific application to this compound has not been reported. nih.govrsc.orgnih.govorganic-chemistry.org
Mitsunobu Conditions for Macrocyclic Lactone Synthesis
No research has been published that describes the use of this compound or its derivatives in macrocyclic lactone synthesis under Mitsunobu conditions. The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups, and is often employed in the synthesis of complex natural products, including macrocycles. However, its specific utility with the target compound remains unexplored in the current body of scientific work.
Influence of Solvent Polarity on Macrocyclization Efficiency
Given the lack of studies on the macrocyclization of this compound, there is consequently no information regarding the influence of solvent polarity on the efficiency of such a reaction. The effect of solvent polarity is a critical parameter in macrocyclization reactions, often influencing reaction rates and the distribution of cyclic versus linear products.
Cross-Coupling Reactions Involving the Benzoate Aryl Group
Detailed investigations into the functionalization of the benzoate aryl group of this compound via cross-coupling reactions are absent from the scientific literature.
Suzuki-Miyaura Coupling for Biaryl-functionalized Derivatives
There are no published reports on the Suzuki-Miyaura coupling of this compound to produce biaryl-functionalized derivatives. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. Its application to the benzoate moiety of the specified compound has not been documented.
Oxidation and Alkylation at the 3-oxo Group
No specific studies have been found that focus on the oxidation or alkylation at the 3-oxo position of this compound. The reactivity of β-keto esters is well-established, with the α-carbon being amenable to a variety of transformations including oxidation and alkylation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net However, research detailing these specific reactions on this compound is not available in the current literature. nih.gov
Epoxidation Considerations for α,β-Unsaturated Ketones
The synthesis of complex organic molecules often involves the strategic functionalization of precursors. The epoxidation of α,β-unsaturated ketones is a critical transformation for producing valuable intermediates. acs.org Unlike electron-rich olefins, the carbon-carbon double bond in α,β-unsaturated ketones is electron-deficient due to the electron-withdrawing nature of the carbonyl group. This characteristic renders traditional electrophilic epoxidizing agents like peroxy acids (e.g., m-CPBA) generally ineffective. google.comyoutube.com
Successful epoxidation of these substrates requires nucleophilic oxidants. acs.org The most common and environmentally benign method involves the use of aqueous hydrogen peroxide under alkaline conditions, a process known as the Weitz-Scheffer reaction. youtube.comnih.gov This reaction proceeds via the nucleophilic attack of a perhydroxyl anion (HOO⁻), generated in situ, on the β-carbon of the enone system. acs.orgnih.gov This is followed by an intramolecular nucleophilic substitution to form the epoxide ring.
Various catalysts and reaction conditions have been developed to enhance the efficiency and selectivity of this transformation. Basic layered hydrotalcites have been employed as heterogeneous catalysts, demonstrating increased activity with higher surface basicity. acs.org For less reactive substrates, the addition of a phase-transfer catalyst or a cationic surfactant can accelerate the reaction rate. acs.org The choice of solvent also plays a crucial role, with water-miscible polar solvents like 1,4-dioxane, dimethoxyethane (DME), and acetonitrile (B52724) (CH₃CN) often providing excellent yields in short reaction times. nih.gov
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Hexanes | 24 | <10 |
| Toluene | 24 | 15 |
| CH₃CN | 6 | 83 |
| DME | 2.5 | 88 |
| 1,4-Dioxane | 2 | 95 |
Furthermore, asymmetric variants of this reaction have been developed using chiral catalysts to produce enantiomerically enriched epoxides, which are highly valuable chiral building blocks in organic synthesis. google.comnih.gov
Alpha-Alkylation Strategies and Steric Hindrance
Alpha-alkylation of carbonyl compounds, such as esters and ketones, is a fundamental carbon-carbon bond-forming reaction. This Sₙ2 reaction involves the nucleophilic attack of an enolate on an alkyl halide. youtube.comlibretexts.org For unsymmetrical ketones or esters with multiple α-hydrogens, controlling the regioselectivity of the alkylation is a significant challenge. nih.gov
The outcome is often dictated by whether the kinetic or thermodynamic enolate is formed.
Kinetic Control : Formation of the kinetic enolate involves the removal of the most accessible, least sterically hindered α-proton. This is typically achieved by using a strong, bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). youtube.comyoutube.com These conditions are irreversible and favor speed over stability.
Thermodynamic Control : The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium, such as using a smaller, weaker base at higher temperatures (e.g., room temperature). youtube.com
Steric hindrance is a critical factor influencing the reaction's success. The Sₙ2 mechanism requires the nucleophilic enolate to attack the electrophilic carbon of the alkyl halide. youtube.com Therefore, the reaction works best with primary or methyl halides. youtube.com Significant steric bulk on either the enolate (at the α-carbon) or the alkylating agent can impede the reaction. youtube.comyoutube.com While a single alkyl group at the α-carbon is generally tolerated, highly substituted systems may present challenges. youtube.com Recent advancements have shown that nickel-catalyzed reactions can reverse conventional regioselectivity, enabling the alkylation of the more-hindered α-site. nih.govresearchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste and environmental impact. jocpr.com The synthesis of amides, a key functional group in the target molecule, has traditionally been associated with poor atom economy, often relying on stoichiometric activating or coupling reagents that generate significant waste. ucl.ac.uksigmaaldrich.comresearchgate.net
Solvent-Free and Atom-Economical Methodologies
Atom Economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.com The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100
Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and sustainable. nih.gov In contrast, traditional amide synthesis using coupling agents like carbodiimides has poor atom economy. researchgate.net The development of catalytic direct amidation methods, which form the amide bond directly from a carboxylic acid and an amine with the elimination of only water, represents a significant improvement. acs.org
Solvent-Free Methodologies further enhance the green profile of a synthesis by eliminating the environmental and safety issues associated with organic solvents. nih.gov Reactions conducted under solvent-free conditions, often facilitated by microwave irradiation and solid supports like basic alumina (B75360) or clay, can be remarkably efficient. nih.govresearchgate.net For instance, the benzoylation of amines and alcohols has been achieved with high yields in short reaction times using benzoyl chloride and pyridine on basic alumina under microwave irradiation. nih.gov This approach not only avoids hazardous solvents but also simplifies product isolation and purification. nih.govresearchgate.net
| Condition | Solvent | Time | Yield (%) |
|---|---|---|---|
| Stirring at r.t. | Toluene | 2 h | No Reaction |
| Stirring at 100 °C | Toluene | 2 h | Traces |
| Microwave | Solvent-free | 8 min | 99 |
Mechanistic Investigations of Reactions Involving 2 Benzamido 3 Methoxy 3 Oxopropyl Benzoate
Elucidation of Reaction Pathways
The reactivity of 2-Benzamido-3-methoxy-3-oxopropyl benzoate (B1203000) is primarily governed by the electrophilic nature of the carbonyl carbons in the ester and amide functionalities, as well as the potential for enolization of the α-carbon.
Nucleophilic Substitutions and Oxidation-Reduction Processes
The ester and amide groups in 2-Benzamido-3-methoxy-3-oxopropyl benzoate are susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This reaction typically proceeds through a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the departure of the leaving group. masterorganicchemistry.com The ester group is generally more reactive towards nucleophiles than the amide group. Common nucleophilic substitution reactions include hydrolysis, alcoholysis, and aminolysis.
Oxidation-reduction reactions involving this molecule are less common under typical organic synthesis conditions. However, the benzylic C-H bonds of the benzamido and benzoate groups could be susceptible to oxidation under harsh conditions. Conversely, reduction of the ester and amide functionalities can be achieved using powerful reducing agents like lithium aluminum hydride, which would yield the corresponding amino alcohol.
Hydrolytic Stability under Varying pH Conditions
The hydrolytic stability of this compound is significantly influenced by pH. Both acidic and basic conditions are expected to catalyze the hydrolysis of the ester linkage, and to a lesser extent, the amide bond.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a water molecule. libretexts.org In contrast, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. libretexts.org The hydrolysis of N-acylated amino acid amides and peptides has been shown to be surprisingly facile under mildly acidic conditions, a phenomenon attributed to the nature of the remote acyl group. nih.govacs.org This suggests that the benzamido group may influence the rate of hydrolysis of the ester.
The table below illustrates the expected relative rates of hydrolysis under different pH conditions.
| pH Condition | Catalyst | Primary Site of Hydrolysis | Expected Relative Rate |
| Acidic (pH < 3) | H₃O⁺ | Ester | Moderate to Fast |
| Neutral (pH ≈ 7) | H₂O | Ester | Slow |
| Basic (pH > 9) | OH⁻ | Ester | Fast |
Proposed Mechanisms for Multi-component Reactions
While specific multi-component reactions (MCRs) involving this compound are not documented, its structure suggests potential participation in such reactions, which are highly efficient processes combining three or more reactants in a single step. nih.gov For instance, derivatives of amino acids are common substrates in MCRs like the Ugi and Passerini reactions. nih.govbeilstein-journals.org
A hypothetical Ugi-type reaction could involve the deprotonation of the α-carbon of this compound to form an enolate, which could then react with an imine and an isocyanide. The generally accepted mechanism for the Ugi reaction involves the formation of an α-adduct between the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid component. nih.gov
Computational Chemistry and Molecular Modeling for Reaction Dynamics
Computational methods provide valuable insights into the reaction mechanisms and dynamics of molecules like this compound, where experimental data may be scarce.
DFT Calculations for Hydrolysis Pathway Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules and transition states. DFT calculations can be employed to model the hydrolysis of this compound under both acidic and basic conditions. ekb.eg By calculating the activation energies for different potential pathways, the most likely mechanism can be identified. whiterose.ac.uk For instance, DFT studies on the base hydrolysis of α-amino acid esters have been used to elucidate the reaction mechanism. ekb.egcu.edu.eg Such calculations would likely confirm that the ester hydrolysis is kinetically more favorable than the amide hydrolysis.
The following table presents hypothetical activation energies for the hydrolysis of the ester and amide groups, as might be predicted by DFT calculations.
| Functional Group | Hydrolysis Condition | Hypothetical Activation Energy (kcal/mol) |
| Ester | Acid-catalyzed | 15-20 |
| Ester | Base-catalyzed | 12-18 |
| Amide | Acid-catalyzed | 20-25 |
| Amide | Base-catalyzed | 18-23 |
Molecular Dynamics Simulations for Reactivity Profiles
Molecular dynamics (MD) simulations can be used to study the conformational dynamics and solvent effects on the reactivity of this compound. nih.govmdpi.com MD simulations can provide insights into how the molecule interacts with solvent molecules and how its conformation changes over time, which can influence its reactivity. mdpi.com For example, simulations could reveal the preferred conformations of the molecule in aqueous solution, highlighting the accessibility of the ester and amide carbonyls to nucleophilic attack. nih.gov In the context of enzymatic reactions, MD simulations have been used to study the deacylation step in serine proteases, which involves the hydrolysis of an acyl-enzyme intermediate. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Benzamido 3 Methoxy 3 Oxopropyl Benzoate and Its Derivatives
High-Resolution NMR Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multi-dimensional NMR experiments, a complete connectivity map of the molecule can be constructed.
The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number and proximity of neighboring protons. For 2-Benzamido-3-methoxy-3-oxopropyl benzoate (B1203000), the expected proton signals would correspond to the aromatic protons of the benzamido and benzoate groups, the methoxy (B1213986) protons of the ester, and the protons of the propyl backbone.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a direct count of the carbon skeleton's unique components. The chemical shifts in the ¹³C spectrum are sensitive to the hybridization and electronic nature of the carbon atoms, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Benzamido-3-methoxy-3-oxopropyl Benzoate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzamido Aromatic Protons | 7.4 - 7.9 | 127 - 134 |
| Benzoate Aromatic Protons | 7.5 - 8.1 | 128 - 135 |
| Amide NH | ~ 8.5 | - |
| CH | 4.8 - 5.0 | 52 - 55 |
| CH₂ | 3.8 - 4.2 | 35 - 40 |
| Methoxy (OCH₃) | ~ 3.7 | ~ 52 |
| Benzamido Carbonyl | - | ~ 167 |
| Ester Carbonyl | - | ~ 166 |
| Benzoate Carbonyl | - | ~ 165 |
Note: The chemical shifts presented are predicted values based on standard functional group ranges and may vary depending on the solvent and experimental conditions.
To establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum correlate the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the spin system of the propyl backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct C-H connectivity map.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting molecular fragments that are not directly linked by proton-proton coupling, such as linking the aromatic rings to the propyl backbone through the amide and ester functionalities.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the direct verification of the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule by distinguishing between ions with the same nominal mass but different elemental formulas. The exact mass measurement from HRMS serves as a definitive confirmation of the molecular formula of this compound.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
| ESI-MS | Molecular Ion [M+H]⁺ (m/z) | 328.1234 |
| HRMS | Exact Mass [M+H]⁺ (m/z) | 328.1230 |
| Molecular Formula | - | C₁₈H₁₇NO₅ |
Vibrational Spectroscopy for Functional Group Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, key vibrational bands would be expected for the following functional groups:
N-H stretch: A characteristic absorption in the region of 3300 cm⁻¹ corresponding to the amide N-H bond.
C=O stretches: Strong absorptions in the range of 1650-1750 cm⁻¹ for the amide and two ester carbonyl groups. The exact positions of these bands can provide information about the electronic environment of each carbonyl.
C-O stretches: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and methoxy groups.
Aromatic C-H and C=C stretches: Characteristic bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, confirming the presence of the aromatic rings.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | 3350 - 3250 |
| Amide | C=O Stretch | 1680 - 1630 |
| Ester | C=O Stretch | 1750 - 1730 |
| Ester | C-O Stretch | 1300 - 1000 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
By integrating the data from these complementary spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.
FT-IR Analysis of Ester and Amide Carbonyl Stretches
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing direct evidence of its key functional groups. The carbonyl (C=O) stretching vibrations of the ester and amide groups are particularly diagnostic, appearing in distinct regions of the infrared spectrum.
The ester carbonyl stretch is typically observed at higher wavenumbers due to the electron-withdrawing nature of the oxygen atom, which strengthens the C=O double bond. For analogous compounds like the methyl ester of L-serine, a strong C=O stretching band is reported around 1735 cm⁻¹. researchgate.net Similarly, for N-(4-methylbenzoyl)-L-valine methyl ester, the ester carbonyl (CO₂R) absorption is found at 1741 cm⁻¹. scielo.org.mx
The amide carbonyl (Amide I band) stretch occurs at a lower frequency, influenced by resonance and hydrogen bonding. In N-(4-methylbenzoyl)-L-valine methyl ester, the amide C=O (CONH) stretch is observed at 1634 cm⁻¹. scielo.org.mx This characteristic separation of the two carbonyl bands allows for unambiguous confirmation of both functional groups within the target molecule.
Table 1: Representative FT-IR Carbonyl Stretching Frequencies for Analogous Structures
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |
| Ester (C=O) | N-(4-methylbenzoyl)-L-valine methyl ester | 1741 | scielo.org.mx |
| Ester (C=O) | Methyl ester of L-serine | 1735 | researchgate.net |
| Amide I (C=O) | N-(4-methylbenzoyl)-L-valine methyl ester | 1634 | scielo.org.mx |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography coupled with Mass Spectrometry (TLC-MS) are powerful tools for these purposes.
Reverse-Phase HPLC with C18 Column for Purity and Retention Time Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity of synthesized this compound. Utilizing a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, and a polar mobile phase, this technique separates compounds based on their hydrophobicity.
The benzoyl and benzoate groups in the target molecule impart significant hydrophobic character, leading to strong retention on a C18 column. The separation mechanism involves hydrophobic interactions between the nonpolar regions of the analyte and the C18 alkyl chains. The retention time is a key parameter for identification under specific chromatographic conditions. While the exact retention time is system-dependent, it can be reliably reproduced for a given method. The purity of the compound is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram. The high resolving power of RP-HPLC allows for the separation of the target compound from starting materials, reagents, and potential byproducts.
Table 2: Typical Parameters for RP-HPLC Analysis
| Parameter | Specification | Purpose |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), often with 0.1% Trifluoroacetic Acid (TFA) | Allows for the elution of compounds with varying polarities. TFA is used as an ion-pairing agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm and 254 nm | Aromatic rings in the molecule allow for sensitive detection. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |
TLC-MS for Reaction Monitoring and Product Identification
Thin-Layer Chromatography coupled with Mass Spectrometry (TLC-MS) is a rapid and effective technique for monitoring the progress of the synthesis of this compound. TLC provides a quick visual assessment of the reaction mixture, allowing for the identification of the starting materials, the product, and any byproducts based on their differing polarities and hence, retention factors (Rf values).
In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at various time points. The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction. For N-benzoyl amino acid esters, the product is generally less polar than the starting amino acid ester, resulting in a higher Rf value.
Following TLC development, the spots can be directly analyzed by mass spectrometry. A TLC-MS interface can extract the compounds from the plate and introduce them into a compact mass spectrometer (CMS). advion.com This provides immediate mass information, confirming the molecular weight of the compound in the product spot and thus verifying the formation of this compound. This real-time analysis is invaluable for optimizing reaction conditions such as reaction time and reagent stoichiometry. advion.com
Table 3: Application of TLC-MS in Synthesis Monitoring
| Step | Technique | Purpose | Expected Observation |
| Reaction Progress | TLC | To qualitatively track the conversion of reactants to product. | Disappearance of starting material spots and emergence of a new, higher Rf product spot. |
| Product Identification | TLC-MS | To confirm the molecular weight of the synthesized product directly from the TLC plate. | Detection of the mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of this compound. |
| Byproduct Analysis | TLC-MS | To identify the structures of any impurities or side-products formed during the reaction. | Detection of m/z values corresponding to potential side-products, aiding in reaction optimization. |
Structure Activity Relationships Sar and Structural Analogue Studies of 2 Benzamido 3 Methoxy 3 Oxopropyl Benzoate
Modifications and Their Influence on Biological Activity
Research into the synthesis of various derivatives of 2-Benzamido-3-methoxy-3-oxopropyl benzoate (B1203000) would be the first step. Subsequent antimicrobial screening of these new compounds against a panel of bacteria and fungi would be needed to identify any potential enhancements in activity.
To understand the anticancer potential, the compound and its synthesized analogues would need to be tested against various cancer cell lines. This would help in identifying key structural features that may contribute to any observed cytotoxic or antiproliferative effects.
Investigating the enzyme inhibition properties would involve screening 2-Benzamido-3-methoxy-3-oxopropyl benzoate and its derivatives against a range of enzymes. This would help to determine if substituents on the aromatic rings or modifications to the linker region affect its inhibitory potency and selectivity.
Comparison with Related Chemical Entities
A comparative study would necessitate the synthesis or acquisition of structurally similar molecules. The biological and chemical properties of these analogues would then be systematically compared to those of this compound to understand how subtle structural changes lead to differences in function.
Future Research Directions for 2 Benzamido 3 Methoxy 3 Oxopropyl Benzoate
Development of Novel Synthetic Pathways
Currently, established and optimized synthetic routes for 2-Benzamido-3-methoxy-3-oxopropyl benzoate (B1203000) are not documented in publicly available scientific literature. Future research should prioritize the development of efficient and scalable synthetic methodologies. This would involve the exploration of various starting materials and reaction conditions to achieve high yields and purity. Key areas of investigation could include novel coupling reagents, catalytic systems, and purification techniques. A comparative analysis of different synthetic strategies would be crucial in identifying the most economically viable and environmentally benign pathway for its production, which is a prerequisite for any subsequent research and application.
In-depth Investigation of Biological Mechanisms of Action
The biological profile of 2-Benzamido-3-methoxy-3-oxopropyl benzoate is presently unknown. A significant and promising avenue of future research lies in the comprehensive investigation of its potential biological activities and underlying mechanisms of action. Initial in silico and in vitro screening assays could be employed to identify potential molecular targets. Based on the activities of structurally related benzamide (B126) compounds, which have shown promise as kinase inhibitors, research could focus on its effects on cell signaling pathways implicated in diseases such as cancer. Subsequent studies should aim to elucidate the precise molecular interactions, including binding affinities and kinetics with its identified targets.
Rational Design of Derivatives for Enhanced Selectivity and Efficacy
Following the elucidation of its biological activity, the rational design of derivatives of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be instrumental in identifying the key structural motifs responsible for its biological effects. Computational modeling and medicinal chemistry approaches could then be utilized to guide the synthesis of a library of analogs with systematic modifications to the core structure. These derivatives would then undergo rigorous biological evaluation to identify candidates with superior therapeutic potential. The design of 2-benzamido-pyrimidines as IKK inhibitors serves as an example of how modifications to a core structure can lead to potent and selective enzyme inhibitors.
Exploration of Supramolecular Chemistry and Material Science Applications
The potential applications of this compound are not limited to the biological realm. Its molecular structure, featuring amide and ester functionalities, suggests the possibility of its use in supramolecular chemistry and material science. Future research could explore its ability to form well-defined supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. These assemblies could exhibit interesting properties, leading to the development of novel gels, liquid crystals, or other functional materials. Investigating its incorporation into polymeric structures could also yield materials with unique thermal, mechanical, or optical properties.
Environmental Fate and Degradation Studies
As with any novel chemical entity, a thorough understanding of its environmental impact is crucial. Future research must address the environmental fate and degradation of this compound. Studies should investigate its persistence in various environmental compartments, including soil and water. The identification of potential degradation pathways, both biotic and abiotic, and the characterization of any resulting metabolites are essential for a complete environmental risk assessment. In silico methods, similar to those used for studying the toxicological effects of related compounds like 3-phenoxybenzoic acid, could provide initial insights and guide experimental investigations.
Q & A
Basic Research Questions
Q. What are the recommended protocols for the safe handling and storage of 2-Benzamido-3-methoxy-3-oxopropyl benzoate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure adequate ventilation to minimize inhalation risks .
- Storage : Store in sealed, inert containers (e.g., glass or PTFE) under dry conditions at room temperature. Avoid exposure to moisture, heat, or static discharge .
- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times with standards .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., ester C=O stretch at ~1720 cm⁻¹, amide N-H stretch at ~3300 cm⁻¹). Validate molecular structure using ¹H/¹³C NMR (e.g., benzoyl protons at δ 7.8–8.1 ppm) .
- Mass Spectrometry : Perform ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~370.4) .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer :
- Esterification : React benzamido-methoxy-oxopropanol with benzoyl chloride in anhydrous dichloromethane, using DMAP as a catalyst. Monitor reaction completion via TLC .
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallize from ethanol for higher purity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- Software Tools : Use Gaussian or ORCA for DFT calculations to model hydrolysis pathways. Optimize geometries at the B3LYP/6-31G* level .
- pH-Dependent Stability : Simulate protonation states at pH 2–12. Correlate with experimental degradation studies (e.g., HPLC monitoring of benzoic acid byproducts) .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Factorial Design : Implement a 3² full factorial design (factors: reaction temperature, molar ratio of reactants). Use Design-Expert® software to analyze interactions and optimize yield .
- Response Surface Methodology (RSM) : Model variables (e.g., catalyst concentration, solvent polarity) to identify non-linear relationships and maximize efficiency .
Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?
- Methodological Answer :
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure emission spectra (λ_ex = 280 nm). Calculate binding constants using Stern-Volmer plots .
- Molecular Docking : Use AutoDock Vina to simulate binding modes with target enzymes (e.g., hydrolases). Validate with SPR or ITC for thermodynamic parameters .
Q. What crystallographic methods resolve the three-dimensional structure of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation). Refine using SHELXL (space group, thermal parameters) .
- Electron Density Maps : Analyze hydrogen-bonding networks (e.g., amide···ester interactions) using Olex2 or Mercury software .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported spectral data for benzoate derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data across multiple sources (e.g., Reaxys, SciFinder). Re-run spectra under standardized conditions (e.g., solvent, concentration) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy group) to confirm peak assignments in crowded spectral regions .
Tables for Key Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
